2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide
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Overview
Description
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the class of hydrazide derivatives, which are known for their diverse biological activities.
Mechanism of Action
The precise mechanism of action of 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide is not fully understood. However, it is believed to exert its cytotoxic activity by inducing apoptosis in cancer cells. It has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell proliferation. Moreover, it has been found to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide has been found to exert various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in apoptosis. Moreover, it has been found to inhibit the expression of various pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide is its potent cytotoxic activity against various cancer cell lines. Moreover, it exhibits a broad spectrum of biological activities, making it a potential candidate for drug discovery. However, one of the limitations of this compound is its poor solubility in water, which may hinder its bioavailability.
Future Directions
There are several future directions for the research on 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide. One of the potential directions is to investigate its potential as a lead compound for the development of novel anticancer agents. Moreover, further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, its potential as an anti-inflammatory and antibacterial agent can also be explored.
Synthesis Methods
The synthesis of 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide involves the reaction of 4-(2-oxo-2-(piperidin-1-yl) ethoxy)benzaldehyde with 2-[(4-methoxybenzyl)sulfanyl]acetic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow solid, which is purified by recrystallization.
Scientific Research Applications
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide has shown promising results in various scientific research applications. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has been reported to possess anti-inflammatory, antibacterial, and antifungal activities.
properties
Product Name |
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide |
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Molecular Formula |
C24H29N3O4S |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H29N3O4S/c1-30-21-9-7-20(8-10-21)17-32-18-23(28)26-25-15-19-5-11-22(12-6-19)31-16-24(29)27-13-3-2-4-14-27/h5-12,15H,2-4,13-14,16-18H2,1H3,(H,26,28)/b25-15+ |
InChI Key |
LHZWZXSVKOTJPW-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
SMILES |
COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
Origin of Product |
United States |
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